3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines.
Preparation Methods
The synthesis of 3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized with α,β-unsaturated carbonyl compounds to yield the desired thiadiazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes such as carbonic anhydrase, cholinesterase, and aromatase, leading to the disruption of key biological processes. Additionally, it can interact with receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific structural features and pharmacological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazine core but differ in their substitution patterns and biological activities.
1,3,4-Thiadiazines: These compounds also contain a thiadiazine ring but have different substituents and pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets .
Properties
Molecular Formula |
C20H16FN3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H16FN3OS/c21-15-6-8-16(9-7-15)23-12-24-19(25)10-17(14-4-2-1-3-5-14)18(11-22)20(24)26-13-23/h1-9,17H,10,12-13H2 |
InChI Key |
HINVCAPQBPPNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4 |
Origin of Product |
United States |
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